molecular formula C16H13FN4O4 B2830383 (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide CAS No. 391877-31-9

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide

Cat. No. B2830383
CAS RN: 391877-31-9
M. Wt: 344.302
InChI Key: CUCZNJMTACBHDC-DJKKODMXSA-N
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Description

The compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It contains a nitro group (-NO2), a hydrazine group (-NH-NH2), and a fluorobenzylidene group (C6H4F). The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the fluorobenzylidene group suggests that this compound could exist as E and Z isomers .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the nitro group could undergo reduction reactions to form amines, and the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase its electronegativity and polarity .

Scientific Research Applications

Antimicrobial Activity

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide has been explored for its antimicrobial properties. A study demonstrated that fluorobenzamides containing the thiazole and thiazolidine ring structures exhibited promising antimicrobial activity. Specifically, compounds with a fluorine atom at the 4th position of the benzoyl group significantly enhanced antimicrobial effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as against fungal strains (Desai, Rajpara & Joshi, 2013).

Photonic Applications

The compound's derivatives have been evaluated for their potential in photonic applications. Research focused on the third-order nonlinear optical properties of hydrazone derivatives, revealing that these compounds exhibit reverse saturable absorption, indicating promise for photonic devices due to their high third-order nonlinearity (Nair et al., 2022).

X-ray Crystallography and Molecular Structure

Studies have also used X-ray crystallography to analyze the molecular structure of hydrazone derivatives. One such study synthesized and characterized hydrazone derivatives with a 1,2,3-triazole entity, revealing how these compounds' molecular structures facilitate weak non-classical intermolecular C–H···O hydrogen bonds (Chia et al., 2014).

Chemical Synthesis and Reactivity

Research has explored the chemical synthesis and reactivity of related hydrazine derivatives. Potassium tert-butoxide promoted intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines was studied, showing efficient synthesis of 1-aryl-1H-indazole derivatives, highlighting the versatility of these compounds in chemical synthesis (Esmaeili-Marandi et al., 2014).

Xanthine Oxidase Inhibitory Activity

Hydrazones have also been investigated for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. Structural characterization and inhibitory activity testing revealed that certain hydrazone derivatives show promising xanthine oxidase inhibitory activity (Han, Guo & Xue, 2022).

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O4/c17-13-5-1-11(2-6-13)9-19-20-15(22)10-18-16(23)12-3-7-14(8-4-12)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCZNJMTACBHDC-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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